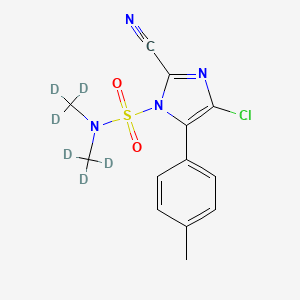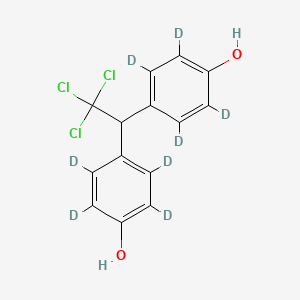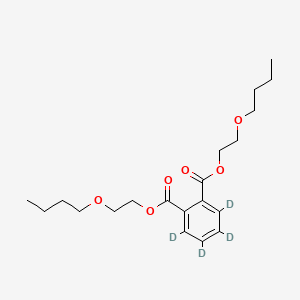
Butyl oleanolate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butyl oleanolate is a chemical compound derived from oleanolic acid, a naturally occurring pentacyclic triterpenoid Oleanolic acid is found in various plants and is known for its diverse biological activities, including anti-inflammatory, hepatoprotective, and anticancer properties this compound is an ester formed by the reaction of oleanolic acid with butanol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of butyl oleanolate typically involves the esterification of oleanolic acid with butanol. This reaction can be catalyzed by various agents, including acids, bases, or enzymes. One common method involves the use of sulfuric acid as a catalyst. The reaction is carried out by refluxing oleanolic acid with butanol in the presence of sulfuric acid for several hours. The reaction mixture is then neutralized, and the product is purified through distillation or recrystallization.
Another method involves the use of lipase enzymes as biocatalysts. This approach is more environmentally friendly and can be carried out under milder conditions. The reaction is typically performed in a solvent-free system or in the presence of a small amount of organic solvent. The use of immobilized lipase can further enhance the efficiency and reusability of the catalyst.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale esterification processes using continuous reactors. The reaction conditions are optimized to maximize yield and minimize by-products. The use of advanced separation techniques, such as distillation and chromatography, ensures the purity of the final product. Industrial production may also involve the use of alternative catalysts, such as ionic liquids, to improve reaction efficiency and reduce environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
Butyl oleanolate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can yield alcohol derivatives. Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: The ester group in this compound can be substituted with other functional groups through nucleophilic substitution reactions. For example, reaction with amines can yield amide derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines in the presence of a base, such as triethylamine, under reflux conditions.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Amide derivatives.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of complex organic molecules. Its reactivity makes it a valuable compound for studying esterification and other organic reactions.
Biology: Investigated for its biological activities, including anti-inflammatory, anticancer, and hepatoprotective effects. Studies have shown that butyl oleanolate can modulate various cellular pathways and exhibit significant bioactivity.
Medicine: Explored for its potential therapeutic applications. It has shown promise in preclinical studies for the treatment of liver diseases, cancer, and inflammatory conditions.
Industry: Utilized in the formulation of cosmetics and personal care products due to its emollient and skin-conditioning properties. It is also used as a plasticizer in the production of polymers and as a lubricant additive.
Mécanisme D'action
The biological effects of butyl oleanolate are primarily attributed to its ability to modulate various molecular targets and pathways. It can interact with nuclear receptors, such as peroxisome proliferator-activated receptors, to regulate gene expression. Additionally, this compound can inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase and lipoxygenase. Its antioxidant properties also contribute to its protective effects against oxidative stress and cellular damage.
Comparaison Avec Des Composés Similaires
Butyl oleanolate can be compared with other similar compounds, such as:
Ethyl oleanolate: Another ester derivative of oleanolic acid, formed by the reaction with ethanol. It shares similar biological activities but may differ in its pharmacokinetic properties.
Methyl oleanolate: Formed by the reaction of oleanolic acid with methanol. It also exhibits similar bioactivities but may have different solubility and stability characteristics.
Oleanolic acid: The parent compound, which is widely studied for its diverse biological activities. Ester derivatives like this compound often exhibit enhanced bioavailability and stability compared to the parent compound.
This compound is unique due to its specific ester group, which can influence its solubility, stability, and bioactivity. The choice of ester derivative can be tailored to specific applications, making this compound a valuable compound in various fields.
Propriétés
IUPAC Name |
butyl (4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H56O3/c1-9-10-21-37-28(36)34-19-17-29(2,3)22-24(34)23-11-12-26-31(6)15-14-27(35)30(4,5)25(31)13-16-33(26,8)32(23,7)18-20-34/h11,24-27,35H,9-10,12-22H2,1-8H3/t24-,25-,26+,27-,31-,32+,33+,34-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWTIXNKVTDPSHZ-AVVVTVBRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C12CCC(CC1C3=CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)O)C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC(=O)[C@@]12CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)C)[C@@H]1CC(CC2)(C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H56O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1,7-Diazaspiro[4.4]nonane-2,6-dione, 8-hydroxy-, (5R-cis)-(9CI)](/img/structure/B586602.png)

![(2S,3S,4S,5R,6S)-6-[(4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B586606.png)
